
Antifungal agent 85
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It exhibits significant activity against a variety of Gram-positive bacteria with minimum inhibitory concentration values ranging from 2.5 to 10 μM . This compound is primarily used for research purposes and is not intended for human consumption.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antifungal agent 85 involves multiple steps, including the formation of key intermediates through various organic reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general methods for synthesizing similar antifungal agents often involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity.
Industrial Production Methods: Industrial production of antifungal agents typically involves large-scale chemical synthesis using batch or continuous flow reactors. The process includes rigorous quality control measures to ensure the consistency and efficacy of the final product. The production methods are designed to be scalable and cost-effective while maintaining environmental and safety standards.
化学反応の分析
Types of Reactions: Antifungal agent 85 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
Antifungal agent 85 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.
Biology: Employed in research to understand the interactions between antifungal agents and fungal cell membranes.
Medicine: Investigated for its potential use in treating fungal infections, particularly in immunocompromised patients.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth in various industrial applications.
作用機序
The mechanism of action of antifungal agent 85 involves disrupting the integrity of the fungal cell membrane. It binds to ergosterol, a key component of the fungal cell membrane, leading to increased membrane permeability and leakage of essential cell contents, ultimately causing cell death . This mechanism is similar to that of other polyene antifungal agents.
類似化合物との比較
Amphotericin B: A polyene antifungal that also binds to ergosterol and disrupts fungal cell membranes.
Nystatin: Another polyene antifungal with a similar mechanism of action.
Azoles (e.g., fluconazole, itraconazole): These compounds inhibit ergosterol synthesis by blocking the enzyme lanosterol 14α-demethylase.
Uniqueness: Antifungal agent 85 is unique in its potent antibacterial properties in addition to its antifungal activity. This dual functionality makes it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C23H22F3NO3 |
|---|---|
分子量 |
417.4 g/mol |
IUPAC名 |
5-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C23H22F3NO3/c24-23(25,26)19-10-14(6-8-18(19)15-4-2-1-3-5-15)13-30-17-7-9-20-16(11-17)12-21(27-20)22(28)29/h6-12,15,27H,1-5,13H2,(H,28,29) |
InChIキー |
QFVAQJVBLPDSCU-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC(=C4)C(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



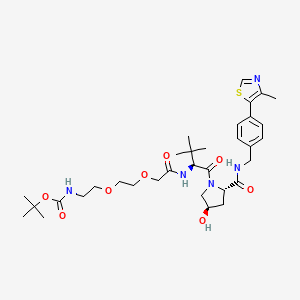
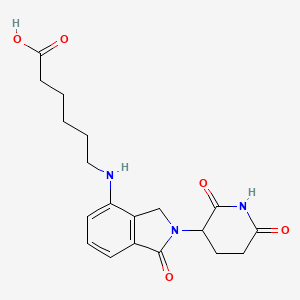

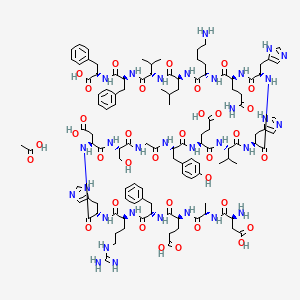

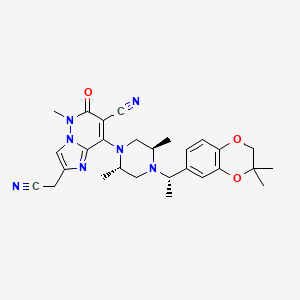
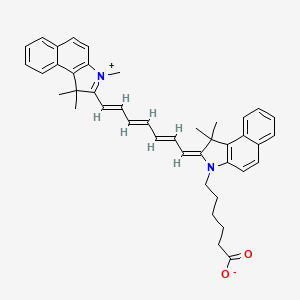
![N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12386880.png)
![10-[5,9-dimethyl-10-[[1-(6-morpholin-4-ylhexyl)triazol-4-yl]methoxymethyl]-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile](/img/structure/B12386887.png)
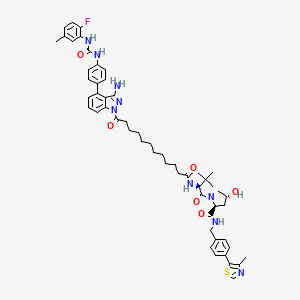
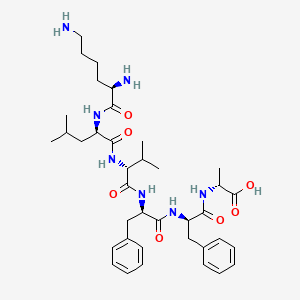

![2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12386905.png)
